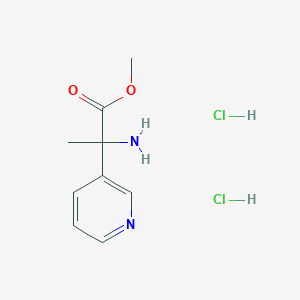
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound that is widely used in scientific research for its ability to bind to specific receptors in the brain. This compound is also known as MAP-2 and is a derivative of the neurotransmitter glutamate. The purpose of
科学的研究の応用
MAP-2 is primarily used in scientific research as a tool to study the function of specific receptors in the brain. This compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By studying the effects of MAP-2 on this receptor, researchers can gain a better understanding of how the NMDA receptor functions and how it can be targeted for therapeutic purposes.
作用機序
MAP-2 works by binding to the NMDA receptor and modulating its activity. This receptor is a type of ionotropic glutamate receptor, which means that it allows ions such as calcium and sodium to pass through the cell membrane when it is activated. MAP-2 binds to a specific site on the receptor known as the glycine site, which enhances the activity of the receptor and increases the influx of ions into the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAP-2 are primarily related to its modulation of the NMDA receptor. This receptor is involved in a wide range of processes in the brain, including learning and memory, synaptic plasticity, and neuronal development. By enhancing the activity of this receptor, MAP-2 can improve cognitive function and promote neuronal growth and survival.
実験室実験の利点と制限
One of the main advantages of using MAP-2 in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of this receptor in isolation and gain a better understanding of its function. However, one limitation of using MAP-2 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are several areas of future research that could be explored with MAP-2. One potential direction is to investigate the effects of this compound on other types of glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Another direction is to study the effects of MAP-2 on different cell types in the brain, such as astrocytes and microglia. Finally, future research could explore the potential therapeutic applications of MAP-2 for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, MAP-2 is a valuable tool for scientific research that has the potential to enhance our understanding of the function of the NMDA receptor and its role in the brain. By studying the effects of MAP-2 on this receptor, researchers can gain insights into the mechanisms underlying learning and memory processes and develop new treatments for neurological disorders. While there are some limitations to using MAP-2 in lab experiments, the future directions for research on this compound are promising and hold great potential for advancing our understanding of the brain.
合成法
The synthesis of MAP-2 involves the reaction of pyridine-3-carboxylic acid with ethyl chloroformate to form ethyl 2-chloro-2-(pyridin-3-yl)acetate. This compound is then reacted with methylamine to form methyl 2-amino-2-(pyridin-3-yl)acetate. Finally, the dihydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
特性
IUPAC Name |
methyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13-2)7-4-3-5-11-6-7;;/h3-6H,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCGEBRTXZVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
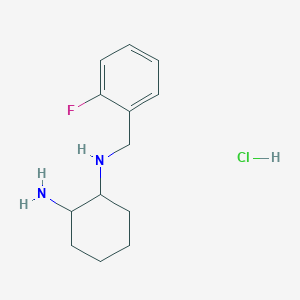
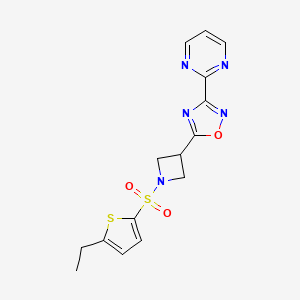
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
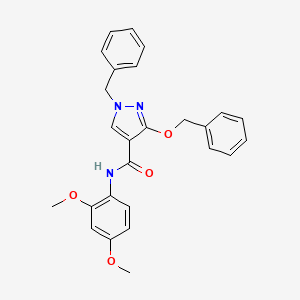
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
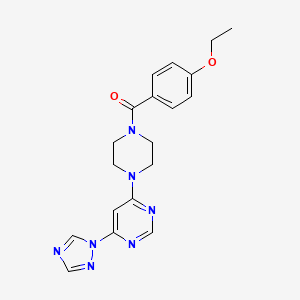
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)
